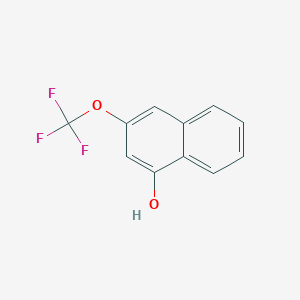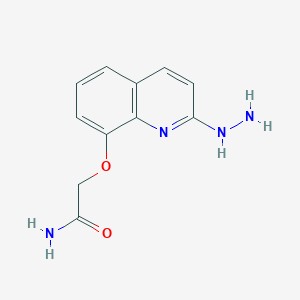
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a hydrazinyl group attached to the quinoline ring, which is further connected to an acetamide group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide typically involves the following steps:
Formation of 2-Hydrazinylquinoline: This can be achieved by reacting 2-chloroquinoline with hydrazine hydrate under reflux conditions.
Coupling with Acetamide: The 2-hydrazinylquinoline is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. This dual interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinylquinoline: Lacks the acetamide group but shares the hydrazinyl-quinoline core structure.
2-((2-Hydrazinylquinolin-8-yl)thio)acetamide: Similar structure but with a sulfur atom replacing the oxygen atom in the acetamide linkage.
Uniqueness
2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide is unique due to the presence of both the hydrazinyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The oxygen linkage in the acetamide group also differentiates it from its sulfur analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2-(2-hydrazinylquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C11H12N4O2/c12-9(16)6-17-8-3-1-2-7-4-5-10(15-13)14-11(7)8/h1-5H,6,13H2,(H2,12,16)(H,14,15) |
Clé InChI |
OGKUBJVQRMCAJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(=O)N)N=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)


![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
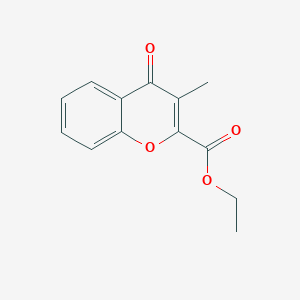
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


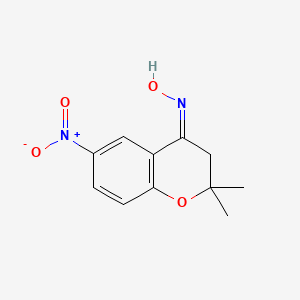
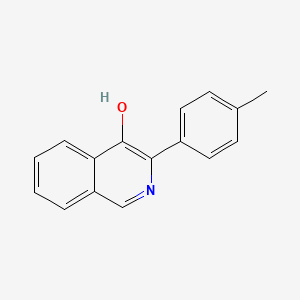
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)

